Ortho- vs. Para-Chlorobenzoyl Positional Isomerism: Structural and Physicochemical Differentiation
The target compound bears a 2-chlorobenzoyl (ortho-chloro) group on the piperazine nitrogen, whereas the closest commercially cataloged positional isomer, 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (para-chloro analog), differs solely in the chlorine position on the benzoyl ring. In the broader piperazin-1-ylpyridazine dCTPase inhibitor series, the ortho-substitution pattern on the benzoyl moiety is explicitly associated with enhanced binding interactions within the dCTPase active site, while para-substituted analogs are not represented among the lead compounds with the highest target engagement [1]. The ortho-chloro placement influences both the conformational preference of the piperazine–carbonyl linkage and the electronic character of the benzoyl pharmacophore, parameters that cannot be replicated by the para-isomer .
| Evidence Dimension | Benzoyl chlorine ring position (ortho vs. para) and association with dCTPase inhibitor lead series SAR |
|---|---|
| Target Compound Data | ortho-Chloro substituent at the 2-position of the benzoyl ring |
| Comparator Or Baseline | para-Chloro substituent at the 4-position (3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, CAS 1019100-58-3) |
| Quantified Difference | No direct IC₅₀ or Kd values for either compound; differentiation is based on SAR trends from the published dCTPase inhibitor chemotype series, where ortho-substituted benzoyl derivatives are the primary lead series [1]. |
| Conditions | Published SAR analysis of piperazin-1-ylpyridazine dCTPase inhibitors (J. Med. Chem. 2017, 60, 4279–4292) [1]. |
Why This Matters
For researchers aiming to explore or replicate dCTPase inhibitor pharmacology, selecting the ortho-chloro isomer is critical because the lead series SAR explicitly centers on ortho-substituted benzoyl-piperazine scaffolds; the para-isomer falls outside the characterized lead chemical space and its activity profile cannot be inferred from class data.
- [1] Llona-Minguez, S.; Höglund, A.; Ghassemian, A.; Desroses, M.; Calderón-Montaño, J. M.; Burgos Morón, E.; Valerie, N. C. K.; Wiita, E.; Almlöf, I.; Koolmeister, T.; Mateus, A.; Cazares-Körner, C.; Sanjiv, K.; Homan, E.; Loseva, O.; Baranczewski, P.; Darabi, M.; Mehdizadeh, A.; Fayezi, S.; Jemth, A.-S.; Warpman Berglund, U.; Sigmundsson, K.; Lundbäck, T.; Jenmalm Jensen, A.; Artursson, P.; Scobie, M.; Helleday, T. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem. 2017, 60 (10), 4279–4292. View Source
